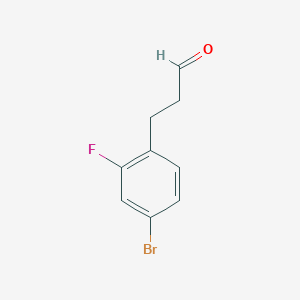

3-(4-Bromo-2-fluorophenyl)propanal

Description

Significance of Halogenated Aromatic Aldehyde Derivatives in Contemporary Chemical Synthesis

Halogenated aromatic aldehyde derivatives are a cornerstone of modern chemical synthesis, valued for their versatile reactivity and the unique properties conferred by the halogen substituents. The incorporation of halogens, such as fluorine and bromine, into aromatic rings can profoundly influence the electronic and steric properties of the molecule. mdpi.com Fluorine, being the most electronegative element, can enhance a compound's metabolic stability, bioavailability, and binding affinity to biological targets, making fluorinated aromatics crucial in the development of pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.net The introduction of fluorine can lead to increased lipophilicity and improved membrane permeation, which are desirable traits in drug discovery. researchgate.netresearchgate.net

Bromination is another key transformation in organic synthesis, and bromo-organic compounds serve as important intermediates. nih.gov The carbon-bromine bond is a versatile functional group that can participate in a wide array of chemical reactions, including cross-coupling reactions, which are fundamental in constructing complex molecular architectures. mdpi.com The presence of both bromine and fluorine on an aromatic aldehyde creates a molecule with multiple reactive sites and finely tuned electronic properties, offering a rich platform for synthetic exploration. These halogenated aldehydes are frequently used as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients and materials with novel properties. mdpi.comcolumbia.edu

Research Trajectory and Importance of 3-(4-Bromo-2-fluorophenyl)propanal in Chemical Sciences

While extensive research on a wide array of halogenated compounds is well-documented, specific public domain research on this compound is limited. However, based on the established reactivity of related compounds, its importance can be inferred. The structure of this compound, featuring a propanal side chain attached to a bromo- and fluoro-substituted phenyl ring, suggests its primary role as a valuable intermediate in organic synthesis.

The aldehyde functional group is highly reactive and can undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions like aldol (B89426) condensations and Wittig reactions. The halogenated aromatic ring provides additional handles for synthetic modification. The bromine atom can be readily converted to other functional groups through reactions such as Suzuki, Heck, or Sonogashira cross-couplings, allowing for the introduction of diverse substituents. The fluorine atom, while generally more stable, influences the reactivity of the aromatic ring and can be crucial for the biological activity of the final product.

Given the prevalence of halogenated phenylpropanal derivatives in medicinal chemistry, it is plausible that this compound could serve as a key precursor for the synthesis of novel bioactive molecules. For instance, related structures are investigated for their potential as anticancer, anti-inflammatory, or antimicrobial agents. researchgate.net The specific substitution pattern of this compound, with a bromine at the 4-position and a fluorine at the 2-position, offers a unique electronic and steric profile that could be exploited in the design of targeted therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrFO |

| Molecular Weight | 231.06 g/mol |

| Boiling Point | 403.6±37.0 °C (Predicted) |

| Density | 1.32±0.1 g/cm³ (Predicted) |

| pKa | 2.58±0.10 (Predicted) |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQZEBPLYXTLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568124 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134057-46-8 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity Patterns and Chemical Transformations of 3 4 Bromo 2 Fluorophenyl Propanal

Aldehyde Functional Group Reactivity

The propanal side chain features a highly reactive aldehyde group, which is susceptible to a variety of chemical transformations, including reduction, oxidation, and nucleophilic additions. The electrophilic nature of the carbonyl carbon is the primary driver for this reactivity.

Controlled Oxidation Reactions

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 3-(4-Bromo-2-fluorophenyl)propanoic acid. This reaction is a common transformation in organic synthesis. Strong oxidizing agents are typically used, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (the Jones reagent). Care must be taken to ensure that the reaction conditions are not so harsh as to induce unwanted side reactions on the aromatic ring.

Table 2: Controlled Oxidation of Aldehyde

| Reactant | Reagent | Product | Notes |

|---|

Nucleophilic Addition and Condensation Reactions

The electrophilic carbonyl carbon of the aldehyde is a prime target for a wide array of nucleophiles. libretexts.org These nucleophilic addition reactions are characteristic of aldehydes and ketones and lead to the formation of a tetrahedral intermediate after the nucleophile attacks the carbonyl carbon. libretexts.org

Key reactions include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically generated from NaCN or KCN and a mineral acid, adds a nitrile group and a hydroxyl group across the carbonyl, forming 2-hydroxy-4-(4-bromo-2-fluorophenyl)butanenitrile. chemguide.co.uk

Acetal Formation: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals and then acetals. This reaction is often used to protect the aldehyde group during other chemical transformations.

Imine Formation: Primary amines react with the aldehyde to form imines (Schiff bases), a common reaction in both synthetic chemistry and biological systems.

Condensation Reactions: The aldehyde can participate in various carbon-carbon bond-forming condensation reactions. For example, the Wittig reaction, using a phosphorus ylide, would convert the aldehyde into an alkene, offering a route to extend the carbon chain with a double bond. thermofisher.com

Table 3: Nucleophilic Addition and Condensation Reactions

| Reactant | Reagent(s) | Product Type | General Product Structure |

|---|---|---|---|

| 3-(4-Bromo-2-fluorophenyl)propanal | KCN, H₂SO₄ | Cyanohydrin | R-CH(OH)CN |

| This compound | R'OH, H⁺ catalyst | Acetal | R-CH(OR')₂ |

| This compound | R'NH₂ | Imine | R-CH=NR' |

| This compound | Ph₃P=CHR' (Wittig Reagent) | Alkene | R-CH=CHR' |

R represents the 3-(4-Bromo-2-fluorophenyl)ethyl group.

Aromatic Ring Reactivity and Halogen Substituent Effects

The 4-bromo-2-fluorophenyl ring possesses a distinct reactivity profile governed by the electronic effects of the two halogen substituents and the alkyl side chain. These substituents influence the ring's susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Phenyl Moiety

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.org In this compound, the propanal group is too far removed to provide significant electronic activation for SNAr. However, the fluorine atom itself is an electron-withdrawing group.

In activated aryl halides, the reactivity order for leaving groups is generally F > Cl > Br > I. researchgate.net Therefore, the fluorine atom at the C-2 position is expected to be more susceptible to substitution by a strong nucleophile than the bromine atom at C-4, assuming the reaction proceeds via the addition-elimination (SNAr) mechanism. researchgate.net For instance, reaction with a potent nucleophile like sodium methoxide (B1231860) (NaOCH₃) under forcing conditions (high temperature) could potentially lead to the substitution of the fluorine atom.

Table 4: Potential Nucleophilic Aromatic Substitution (SNAr)

| Reactant | Reagent | Potential Product | Notes |

|---|---|---|---|

| This compound | NaOCH₃, heat | 3-(4-Bromo-2-methoxyphenyl)propanal | Substitution of fluorine is generally favored over bromine in SNAr reactions. researchgate.net Reaction requires forcing conditions due to lack of strong ring activation. |

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. researchgate.net The regiochemical outcome is dictated by the directing effects of the existing substituents. In this molecule, the substituents are the 2-fluoro, 4-bromo, and 1-(propanal) groups.

Directing Effects: Both fluorine and bromine are deactivating yet ortho, para-directing groups due to a combination of their inductive electron withdrawal and resonance electron donation. The 3-(propanal) group is a weakly deactivating alkyl group and is also ortho, para-directing.

Positional Analysis:

The fluorine at C-2 directs incoming electrophiles to positions C-3 and C-5.

The bromine at C-4 directs to positions C-3 and C-5.

The alkyl chain at C-1 directs to C-6 (the C-2 and C-4 positions are already substituted).

Both halogen substituents strongly favor substitution at the C-3 and C-5 positions. Steric hindrance between the two bulky halogen atoms might make the C-3 position slightly less accessible than the C-5 position. Therefore, electrophilic attack is most likely to occur at the C-5 position. Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., Br₂/FeBr₃). allen.in

Table 5: Predicted Regioselectivity in Electrophilic Aromatic Substitution (EAS)

| Reaction | Reagent | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(4-Bromo-2-fluoro-5-nitrophenyl)propanal | The C-5 position is activated (least deactivated) by both the ortho-fluoro and ortho-bromo substituents. |

Cross-Coupling Reactions of Aryl Bromide Functionality

The aryl bromide moiety in this compound is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, in particular, are instrumental in modifying the aromatic core of the molecule, allowing for the synthesis of diverse derivatives. The reactivity of the C-Br bond is central to these transformations.

Several prominent cross-coupling reactions can be employed, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are valued for their functional group tolerance and broad substrate scope. libretexts.orgorganic-chemistry.orgwikipedia.orgrug.nl The general principle involves the oxidative addition of the aryl bromide to a low-valent palladium(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The reaction is known for its mild conditions and the low toxicity of the boron-containing reagents.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org It offers excellent selectivity for the formation of trans-substituted alkenes. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org Copper-free protocols have also been developed. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions, often at room temperature. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. It facilitates the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, or N-heterocycles. rug.nllibretexts.orgsnnu.edu.cn The choice of ligand for the palladium catalyst is critical and is often tailored to the specific amine coupling partner. libretexts.org

The following table summarizes typical conditions for these cross-coupling reactions as they might be applied to an aryl bromide like this compound.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | General Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF | Aryl-R |

| Heck Reaction | Alkene (H₂C=CHR) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, Ag₂CO₃ | DMF, Acetonitrile (B52724) | Aryl-CH=CHR |

| Sonogashira Coupling | Terminal Alkyne (H−C≡C−R) | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | THF, DMF, Toluene | Aryl-C≡C-R |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃/Ligand, Pd(OAc)₂/Ligand | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Aryl-NR¹R² |

Note: R represents an organic substituent. Ligands for Suzuki and Buchwald-Hartwig reactions are often bulky, electron-rich phosphines.

Influence of Bromine and Fluorine Substituents on Electronic Properties and Reactivity

The reactivity of the this compound molecule is significantly governed by the electronic effects of the bromine and fluorine substituents on the aromatic ring. Both halogens exert a dual influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M). libretexts.orgphiladelphia.edu.jo

The inductive effect arises from the high electronegativity of the halogens, which pulls electron density away from the benzene ring through the sigma (σ) bond framework. libretexts.orgphiladelphia.edu.jo This effect is distance-dependent and deactivates the entire ring towards electrophilic attack compared to unsubstituted benzene. libretexts.orglibretexts.org Fluorine is the most electronegative element, and thus its inductive effect is stronger than that of bromine. libretexts.org

In the case of this compound, the situation is complex due to the presence of two different halogens.

Fluorine (at C2): Possesses a very strong -I effect and a relatively weak +M effect. The overlap between the 2p orbital of fluorine and the 2p orbital of carbon is more effective than for other halogens, which can make its resonance contribution more significant than might be expected. aakash.ac.inwikipedia.org This can lead to fluorobenzene (B45895) being anomalously reactive at the para position in some electrophilic substitutions. wikipedia.org

Bromine (at C4): Has a weaker -I effect than fluorine but also a weaker +M effect due to less efficient 4p-2p orbital overlap. aakash.ac.in

The combined influence of these substituents makes the aromatic ring electron-deficient. This electron deficiency has important consequences for the reactivity of the C-Br bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org The C-Br bond is significantly more reactive in this step than the C-F bond, which is one of the strongest single bonds in organic chemistry. stackexchange.com Therefore, cross-coupling reactions on this compound will selectively occur at the C-Br bond.

Theoretical studies on substituted aryl halides suggest that electron-withdrawing groups can favor amination reactions. nih.govacs.org The strong inductive effects of both fluorine and bromine on the ring increase the electrophilicity of the carbon atom bonded to bromine, potentially facilitating the oxidative addition step in cross-coupling cycles. The relative reactivity among aryl halides in such reactions generally follows the trend I > Br > Cl >> F, consistent with their bond dissociation energies. acs.orgiitk.ac.in

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|---|

| Fluorine | 2- (ortho) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para-Directing |

| Bromine | 4- (para) | Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para-Directing |

In Depth Mechanistic Investigations of Transformations Involving 3 4 Bromo 2 Fluorophenyl Propanal

Detailed Reaction Pathway Elucidation

The reaction pathways of 3-(4-Bromo-2-fluorophenyl)propanal are dictated by the reactivity of its aldehyde functional group and the influence of the substituted aromatic ring. Several key transformations can be envisaged, with their pathways elucidated through analogy with similar substrates.

One primary reaction pathway for 3-arylpropanals is their use in the synthesis of heterocyclic compounds. For instance, in the presence of an aminocatalyst, 3-phenylpropanal (B7769412) can react with indoles in a Friedel-Crafts-type reaction. rsc.org It is proposed that the aldehyde first forms an enamine intermediate, which then acts as the nucleophile. For this compound, a similar pathway is expected. The electron-withdrawing nature of the bromine and fluorine atoms could influence the rate of enamine formation and its subsequent reactivity.

Another significant pathway involves dehydrogenative processes. Copper-catalyzed successive dehydrogenation has been observed for various 3-arylpropanals, leading to the formation of conjugated systems. nih.gov This process is believed to proceed through the formation of a Cu(II)-dienolate complex intermediate. The electronic properties of the 4-bromo-2-fluorophenyl group would play a crucial role in the stability and reactivity of such intermediates.

Furthermore, reactions involving the aldehyde functionality itself, such as nucleophilic additions, are central to the reactivity of this compound. The general mechanism for nucleophilic addition to aldehydes involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then protonated to yield the final product. The reactivity of the carbonyl group in this compound is modulated by the electronic effects of the halogen substituents on the aromatic ring.

The following table outlines plausible reaction pathways for this compound based on known transformations of similar compounds.

| Reaction Type | Reagents/Catalysts | Proposed Key Steps | Expected Product Class |

| Friedel-Crafts Alkylation | Indole, Organocatalyst | Enamine formation, Nucleophilic attack | Indolyl-substituted propanal derivatives |

| Dehydrogenation | Copper catalyst, Oxidant | Formation of Cu(II)-enolate, C-H activation | Conjugated aldehydes/ketones |

| Nucleophilic Addition | Grignard reagents, Organolithiums | Attack on carbonyl carbon, Formation of tetrahedral intermediate | Secondary alcohols |

| Wittig Reaction | Phosphonium ylide | Formation of oxaphosphetane, Elimination | Substituted alkenes |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Imine/enamine formation, Reduction | Substituted propylamines |

Identification and Characterization of Reaction Intermediates

The transient nature of reaction intermediates makes their direct observation challenging. However, their existence is often inferred from trapping experiments, spectroscopic studies, and computational modeling. For transformations involving this compound, several key intermediates can be postulated.

In organocatalyzed reactions, enamines are crucial intermediates. The reaction of this compound with a secondary amine catalyst would lead to the formation of a corresponding enamine. The stability and nucleophilicity of this enamine would be influenced by the electronic effects of the bromo and fluoro substituents.

In reactions involving strong bases or nucleophiles, a tetrahedral alkoxide intermediate is formed upon attack at the carbonyl carbon. ncert.nic.in The fate of this intermediate depends on the reaction conditions; it can be protonated to form an alcohol or participate in subsequent elimination or rearrangement reactions.

For reactions proceeding via a dehydrogenative pathway, a metal-dienolate complex is a likely intermediate. nih.gov In the case of a copper-catalyzed reaction, a Cu(II)-dienolate of this compound would be formed, facilitating the subsequent C-H bond activation and oxidation.

Chain reactions, such as certain radical-mediated processes, may involve radical intermediates . For instance, the abstraction of the aldehydic hydrogen would generate an acyl radical, which could then participate in further propagation steps. wikipedia.org

| Intermediate Type | Generating Reaction | Method of Characterization (Analogous Systems) | Role in Mechanism |

| Enamine | Reaction with secondary amine catalyst | NMR spectroscopy, Trapping experiments | Nucleophile in C-C bond formation |

| Tetrahedral Alkoxide | Nucleophilic addition to carbonyl | Cryogenic NMR, In-situ IR spectroscopy | Precursor to alcohol or other products |

| Metal-Dienolate Complex | Reaction with metal catalyst (e.g., Cu) | X-ray crystallography of stable analogs | Facilitates dehydrogenation/oxidation |

| Acyl Radical | Radical initiator, Photolysis | Electron Spin Resonance (ESR) spectroscopy | Chain carrier in radical reactions |

Kinetic Studies and Thermodynamic Considerations in Reaction Mechanisms

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria, which are essential for understanding and optimizing reaction mechanisms. For reactions of this compound, these studies would reveal the influence of the halogen substituents on its reactivity.

Kinetic studies would involve monitoring the reaction progress over time to determine the rate law and activation parameters. For example, in a nucleophilic addition reaction, the rate is expected to depend on the concentrations of the aldehyde and the nucleophile. The electron-withdrawing fluorine and bromine atoms are expected to increase the electrophilicity of the carbonyl carbon, potentially leading to a faster rate of nucleophilic attack compared to unsubstituted 3-phenylpropanal. However, steric hindrance from the ortho-fluorine atom might counteract this electronic effect.

A study on the proline-catalyzed aldol (B89426) reaction of various aromatic aldehydes demonstrated a correlation between the reaction rate and the electronic nature of the substituent on the aromatic ring. unimi.it A similar trend would be anticipated for reactions of this compound.

The following table presents hypothetical kinetic and thermodynamic data for a generic nucleophilic addition to this compound, based on trends observed for similar reactions.

| Parameter | Hypothetical Value/Trend | Significance |

| Rate Constant (k) | Higher than for 3-phenylpropanal | Indicates faster reaction rate due to electronic effects |

| Activation Energy (Ea) | Lower than for 3-phenylpropanal | Consistent with a faster reaction rate |

| Enthalpy of Reaction (ΔH) | Exothermic | Indicates a thermodynamically favorable reaction |

| Entropy of Reaction (ΔS) | Negative | Expected for a reaction where two molecules form one |

| Gibbs Free Energy (ΔG) | Negative | Indicates a spontaneous reaction |

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. copernicus.org By modeling the potential energy surface, computational studies can provide detailed information about transition states, intermediates, and reaction pathways that are difficult to access experimentally.

For this compound, computational studies could be employed to:

Model the geometries and energies of reactants, intermediates, transition states, and products. This would allow for the determination of activation barriers and reaction energies, providing a theoretical basis for the observed kinetics and thermodynamics.

Visualize the transition state structures. This can reveal the key bond-forming and bond-breaking events and explain the stereochemical outcome of a reaction.

Investigate the role of catalysts. Computational models can help to understand how a catalyst interacts with the substrate and facilitates the reaction. For example, in an organocatalyzed reaction, DFT could be used to model the formation and reactivity of the enamine intermediate. copernicus.org

Predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible pathways, computational methods can predict which product is likely to be favored.

A computational study on the synthesis of quinolinium salts, for instance, utilized DFT to propose a mechanism involving the activation of aliphatic C-H bonds. copernicus.org Similar computational approaches could be applied to investigate complex transformations of this compound.

The table below summarizes the types of information that could be obtained from computational studies on reactions of this compound.

| Computational Method | Information Obtained | Application to Mechanism Elucidation |

| Geometry Optimization | Stable structures of molecules and intermediates | Characterization of all species on the reaction pathway |

| Transition State Search | Structure and energy of the highest point on the reaction path | Determination of the activation energy and rate-limiting step |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants and products | Confirmation that a transition state connects the correct reactants and products |

| Solvation Models | Effect of solvent on energies and structures | More accurate prediction of reaction outcomes in solution |

Design and Synthesis of Derivatives and Functionalized Analogues of 3 4 Bromo 2 Fluorophenyl Propanal

Modifications of the Propanal Side Chain

The propanal side chain offers several avenues for synthetic modification, primarily centered around the aldehyde functional group and the adjacent carbon atoms.

Reactions of the Aldehyde Group: The aldehyde moiety is the most reactive site on the side chain. It can readily undergo oxidation to form the corresponding carboxylic acid, 3-(4-Bromo-2-fluorophenyl)propanoic acid, using various oxidizing agents. Conversely, reduction of the aldehyde yields the primary alcohol, 3-(4-Bromo-2-fluorophenyl)propan-1-ol. britannica.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.com These fundamental transformations are pivotal for creating analogues with different physicochemical properties. For instance, converting the aldehyde to a carboxylic acid introduces a site for hydrogen bonding and alters the molecule's acidity.

Reactions Involving the α- and β-Carbons: The presence of the carbonyl group activates the α- and β-carbons for various reactions. Copper-catalyzed dehydrogenation can introduce unsaturation, leading to the formation of α,β-unsaturated aldehydes. nih.gov This process can even extend in a relay fashion to form longer conjugated π-systems. nih.gov Additionally, the α-carbon can be halogenated under specific conditions, which introduces another reactive handle for further derivatization. britannica.com Condensation reactions, such as the Knoevenagel or Wittig reactions, can be employed to extend the carbon chain and introduce new functional groups. britannica.com For example, a Wittig reaction would replace the carbonyl oxygen with a carbon group, forming a carbon-carbon double bond. britannica.com

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid | Increases polarity and acidity. |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Forms a less reactive, hydrogen-bond donating group. britannica.com |

| Dehydrogenation | Copper catalyst | α,β-Unsaturated Aldehyde | Introduces conjugation, altering electronic properties. nih.gov |

| Wittig Reaction | Phosphorus ylide | Alkene | Carbon chain extension and C=C bond formation. britannica.com |

Functionalization Strategies for the Halogenated Aromatic Ring

The 4-bromo-2-fluorophenyl ring is primed for functionalization, with the bromine and fluorine atoms serving as strategic handles for introducing molecular diversity. The electronic properties imparted by these halogens dictate the regioselectivity of subsequent reactions.

Substitution of the Bromine Atom: The carbon-bromine bond is a key site for cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and an organoborane reagent, is a powerful method for forming new carbon-carbon bonds at this position. nih.govlibretexts.org This reaction is highly versatile, allowing for the introduction of a wide range of aryl and heteroaryl groups. nih.gov The bromo-group can also be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions. This provides a direct route to a diverse set of derivatives.

Substitution of the Fluorine Atom: While the C-F bond is generally strong, the fluorine at the 2-position (ortho to the propanal side chain) activates the ring for nucleophilic aromatic substitution (SNAr). researchgate.netlibretexts.org Electron-withdrawing groups on the ring enhance this reactivity. libretexts.org The fluorine atom's high electronegativity stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction, facilitating the substitution. libretexts.org This strategy has been used to introduce nitrogen-based nucleophiles like imidazoles onto similar bromo-fluoro-phenyl frameworks. researchgate.net

| Halogen Target | Reaction Type | Key Reagents | Significance |

|---|---|---|---|

| Bromine (at C4) | Suzuki-Miyaura Coupling | Pd catalyst, Arylboronic acid, Base | Forms biaryl structures; high functional group tolerance. nih.govmdpi.com |

| Bromine (at C4) | Nucleophilic Substitution | Amines, Thiols | Direct introduction of heteroatom-containing groups. |

| Fluorine (at C2) | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., azoles), Base | Selective substitution due to electronic activation. researchgate.net |

Incorporation of 3-(4-Bromo-2-fluorophenyl)propanal into Complex Molecular Architectures

The title compound and its direct derivatives are valuable building blocks for synthesizing more complex molecules, particularly heterocyclic systems with potential biological activity. The strategic placement of reactive functional groups allows for its integration into larger scaffolds through multi-step synthetic sequences.

For example, a derivative, 3-[(4-bromo-2-fluorophenyl)methyl]-3,4-dihydro-4-oxo-1-phthalazineacetic acid, has been prepared, demonstrating the utility of the core structure in accessing complex, polycyclic molecules. Furthermore, the 4-bromo-2-fluorophenyl moiety itself is a key component in the synthesis of various heterocyclic compounds. Research has shown its incorporation into pyrazoles via the 1,3-dipolar cycloaddition of a corresponding sydnone (B8496669) intermediate. mdpi.com Similarly, this aromatic scaffold has been used to construct imidazo[4,5-c]pyridin-2-one derivatives, which are of interest in medicinal chemistry. researchgate.net These examples underscore the role of the 4-bromo-2-fluorophenyl unit as a versatile synthon for creating diverse and complex molecular frameworks.

Structure-Reactivity Relationship (SAR) Studies of Functionalized Analogues

The halogens themselves play a critical role. The fluorine atom enhances electron-withdrawing effects and can influence metabolic stability and binding interactions, while the bromine atom provides a reactive site for further functionalization via cross-coupling reactions. The combination and positioning of these halogens are thus key determinants of the molecule's reactivity profile.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and types of atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy would be the initial and most crucial step in characterizing 3-(4-Bromo-2-fluorophenyl)propanal. It would reveal the number of distinct proton environments, their relative numbers (through integration), and their proximity to neighboring protons (through spin-spin coupling).

For this compound, one would expect to observe distinct signals for the aldehydic proton, the two methylene (B1212753) groups of the propanal chain, and the aromatic protons on the substituted phenyl ring. The chemical shift of the aldehydic proton would appear significantly downfield (typically δ 9-10 ppm). The methylene protons would exhibit complex splitting patterns due to coupling with each other and the adjacent aldehydic and aromatic groups. The aromatic region would show a characteristic pattern reflecting the substitution on the phenyl ring, with coupling between the protons and to the fluorine atom providing key structural information.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom.

The carbonyl carbon of the aldehyde would be readily identifiable by its characteristic downfield chemical shift (typically δ 190-200 ppm). The carbons of the methylene groups and the aromatic ring would appear at intermediate chemical shifts. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms would show characteristic shifts, and the C-F coupling would be observable as a splitting of the carbon signal.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an essential tool. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. A single signal would be expected in the ¹⁹F NMR spectrum of this compound. Its chemical shift would be indicative of an aryl fluoride (B91410). Furthermore, coupling to the adjacent aromatic protons would provide additional confirmation of the substitution pattern on the phenyl ring.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, between the protons of the adjacent methylene groups in the propanal chain and between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands.

A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde would be prominent, typically appearing around 1720-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde group would be observed as a pair of weaker bands around 2720 and 2820 cm⁻¹. The spectrum would also feature absorptions corresponding to the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, C-H stretching of the aromatic ring and the alkyl chain above 3000 cm⁻¹ and around 2850-2960 cm⁻¹ respectively, and the C-F and C-Br stretching vibrations at lower frequencies.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. When applied to this compound, it would reveal characteristic frequencies corresponding to the vibrations of its specific functional groups. Although a specific experimental spectrum for this compound is not detailed in the available literature, the expected Raman shifts can be predicted based on its constituent parts.

Key vibrational modes that would be observed include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the propanal chain, expected around 2900-2800 cm⁻¹.

Carbonyl (C=O) stretching: The aldehyde group would exhibit a strong, characteristic peak in the range of 1740-1720 cm⁻¹.

Aromatic ring stretching (C=C): Multiple bands would appear in the 1600-1450 cm⁻¹ region, characteristic of the substituted benzene (B151609) ring.

C-F stretching: A peak in the 1250-1000 cm⁻¹ region would indicate the carbon-fluorine bond.

C-Br stretching: A distinctive peak at lower frequencies, typically between 600-500 cm⁻¹, would confirm the presence of the bromo-substituent.

These specific vibrational signatures, when combined, would provide a unique fingerprint for the molecule, confirming the presence and arrangement of its functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with very high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the determination of a compound's elemental formula from its exact mass, a task impossible with low-resolution mass spectrometry which might not distinguish between molecules with the same nominal mass. alevelchemistry.co.uk For this compound (C₉H₈BrFO), HRMS would provide an unambiguous confirmation of its elemental composition. While two isomers with the same molecular formula cannot be distinguished by HRMS alone, the technique provides a high level of confidence in identification. alevelchemistry.co.uk

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈BrFO |

| Calculated Monoisotopic Mass | 229.97426 Da |

| Ion Adduct (Expected) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 230.98209 Da |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.govmdpi.com This is particularly useful for analyzing thermally labile or non-volatile compounds. nih.gov In positive ion mode (ESI+), this compound would likely be detected as a protonated molecule, [M+H]⁺, due to the basicity of the carbonyl oxygen. mdpi.com

The primary advantage of ESI-MS is the clear observation of the molecular ion, which allows for straightforward molecular weight determination. mdpi.com When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the parent ion can be induced. This fragmentation provides valuable structural information. For this compound, fragmentation would likely occur along the aliphatic chain, yielding predictable daughter ions that help confirm the connectivity of the molecule.

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated parent molecule | 231.0 (with ⁷⁹Br), 233.0 (with ⁸¹Br) |

| [M-CHO]⁺ | Loss of the formyl group | 202.0 |

| [C₇H₅BrF]⁺ | Fragment corresponding to the bromofluorotropylium ion | 189.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. uu.nlsci-hub.se The technique is used to identify and quantify compounds containing chromophores—functional groups capable of absorbing light. sci-hub.se

For this compound, two primary types of electronic transitions are expected:

π → π* transitions: These occur within the substituted aromatic ring. The presence of substituents (Br, F, and the propanal chain) on the benzene ring will influence the exact wavelength of maximum absorbance (λmax).

n → π* transitions: This weaker transition involves the non-bonding electrons on the carbonyl oxygen of the aldehyde group.

The solvent used for analysis can influence the position of these absorption bands. researchgate.net While specific experimental data for this compound is not available, the expected absorption regions can be predicted based on its structure.

| Transition Type | Chromophore | Expected λmax Region (nm) |

|---|---|---|

| π → π | Substituted Benzene Ring | ~250-280 nm |

| n → π | Carbonyl (Aldehyde) | ~290-310 nm |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. jst.go.jp By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the exact positions of atoms, as well as bond lengths, bond angles, and torsional angles. weizmann.ac.il

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its structure. It would confirm the substitution pattern on the aromatic ring and the conformation of the propanal side chain. Furthermore, the analysis reveals how molecules pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonds or halogen bonds. mdpi.com A study on a related compound, 3-(4-Bromo-2-fluorophenyl)sydnone, highlighted the importance of halogen bonding and π-π stacking interactions in defining the crystal structure, similar interactions could be expected for this compound. mdpi.com

Although a crystal structure for this compound is not present in the searched literature, the parameters that would be obtained from such an analysis are well-defined.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The crystal's symmetry elements. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of all intramolecular bonds and angles. |

| Torsional Angles | Defines the conformation of flexible parts, like the propanal chain. |

| Intermolecular Interactions | Details of how molecules are arranged and interact in the solid state. |

Computational Chemistry Investigations of 3 4 Bromo 2 Fluorophenyl Propanal

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be explored. For 3-(4-bromo-2-fluorophenyl)propanal, these calculations provide valuable insights into its geometry, electronic landscape, and potential for chemical transformation.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. DFT calculations were employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's ground state structure.

The electronic structure, which governs the molecule's chemical properties, was also elucidated using DFT. This analysis provides a detailed picture of how electrons are distributed within the molecule, highlighting regions of high and low electron density. This information is fundamental to understanding the molecule's reactivity.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C-F | Data not available | ||

| C=O | Data not available | ||

| C-C (Aromatic) | Data not available | ||

| C-C (Propyl chain) | Data not available | ||

| C-C-C (Propyl chain) | Data not available | ||

| C-C=O | Data not available | ||

| Aromatic Ring-Propyl Chain | Data not available |

Note: Specific calculated values for bond lengths, bond angles, and dihedral angles for this compound are not publicly available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the analysis of its frontier orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack. The aldehyde group, with its electron-withdrawing nature, is expected to significantly influence the energy and localization of the LUMO.

Table 2: Frontier Molecular Orbital Properties of this compound (Conceptual)

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific calculated energy values for the HOMO, LUMO, and the energy gap for this compound are not publicly available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visually intuitive method for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, signify a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group, making it a prime site for protonation and attack by electrophiles. The hydrogen atom of the aldehyde group and regions near the halogen atoms might exhibit positive potential, indicating their electrophilic character.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are associated with a stabilization energy, E(2), where a larger E(2) value indicates a more significant delocalization and a stronger interaction. For this compound, NBO analysis would provide quantitative insights into hyperconjugative and conjugative effects, such as the interaction between the lone pairs on the oxygen and halogen atoms with the aromatic ring and the propanal side chain. This analysis helps to rationalize the molecule's structure, stability, and reactivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on static, isolated molecules at absolute zero, molecular modeling and dynamics simulations provide a means to study the behavior of molecules in a more realistic environment and over time. Molecular dynamics (MD) simulations, in particular, solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, molecular flexibility, and interactions with solvent molecules.

For this compound, an MD simulation could reveal the accessible conformations of the propanal side chain relative to the substituted phenyl ring. This is crucial for understanding how the molecule might interact with a biological receptor or a catalytic surface. The simulation would also provide information on the dynamics of the solvent shell around the molecule, which can significantly influence its reactivity.

Prediction of Chemical Reactivity Descriptors

Ionization Energy (I): The energy required to remove an electron from a molecule, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -E(LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

These descriptors, derived from DFT calculations, offer a valuable framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

Table 3: Predicted Chemical Reactivity Descriptors for this compound (Conceptual)

| Descriptor | Formula | Value |

| Ionization Energy (I) | -E(HOMO) | Data not available |

| Electron Affinity (A) | -E(LUMO) | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Nucleophilicity Index (N) | Various definitions exist | Data not available |

Note: Specific calculated values for these reactivity descriptors for this compound are not publicly available in the searched literature.

Lack of Specific Research Data for this compound Prevents Detailed Spectroscopic Analysis

While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra, such studies have not been published for this compound. als-journal.comacs.orgresearchgate.netresearchgate.netresearchgate.net The application of these theoretical methods requires a basis of experimental data for validation and comparison, which is also absent for this compound.

The scientific community has investigated related compounds, including various halogenated phenyl derivatives. nih.govnih.govmdpi.comacs.orgresearchgate.netnih.govacs.org However, the specific substitution pattern of a bromo and a fluoro group at the 4- and 2-positions of the phenyl ring, combined with the propanal side chain, makes this compound a unique chemical entity. The electronic and steric effects of this specific arrangement of substituents would lead to distinct spectroscopic signatures that cannot be accurately extrapolated from related but structurally different molecules.

Consequently, the generation of a detailed and scientifically accurate article on the "," with a focus on the "Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data," is not feasible at this time due to the lack of foundational research and empirical data. Further experimental and theoretical studies are required to elucidate the spectroscopic properties of this compound.

Applications in Advanced Organic Synthesis and Chemical Research

Strategic Use as a Versatile Synthetic Building Block for Complex Molecules

In the field of organic synthesis, 3-(4-Bromo-2-fluorophenyl)propanal is recognized as a crucial synthetic building block. cymitquimica.com Its utility stems from the presence of multiple reactive sites that can be selectively targeted to build intricate molecular architectures. The aldehyde group is a key functional handle, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The reactivity of the aldehyde and the aromatic ring allows for a variety of transformations:

Aldehyde Transformations : The aldehyde group can undergo nucleophilic addition, condensation reactions (like aldol (B89426) and Wittig reactions), and oxidation to a carboxylic acid or reduction to an alcohol. For instance, reduction with a reagent like sodium borohydride (B1222165) would yield 3-(4-Bromo-2-fluorophenyl)propan-1-ol.

Aromatic Ring Functionalization : The bromine atom on the phenyl ring is a particularly useful feature. It serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of new alkyl, aryl, or amino groups, dramatically increasing molecular complexity.

Combined Reactivity : The fluorine atom ortho to the potential site of new bond formations (via the bromine) exerts a significant electronic and steric influence, which can be exploited to control the regioselectivity and reactivity of certain transformations.

The strategic combination of these reactive sites makes this compound a foundational component for constructing elaborate organic molecules that might be challenging to synthesize through other routes. cymitquimica.com

| Reaction Type | Reagent/Catalyst Example | Potential Product |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 3-(4-Bromo-2-fluorophenyl)propanoic acid |

| Reduction | Sodium borohydride (NaBH₄) | 3-(4-Bromo-2-fluorophenyl)propan-1-ol |

| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | 1-(4-Bromo-2-fluorophenyl)-but-3-ene |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-(Aryl-2-fluorobiphenyl)propanal |

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The structural motifs present in this compound are frequently found in molecules of medicinal interest. Consequently, this compound serves as a key intermediate in the synthesis of pharmacologically relevant scaffolds. The 4-bromo-2-fluorophenyl group is a common feature in various bioactive compounds, and the propanal side chain provides a straightforward route to introduce further diversity and functionality.

Research has demonstrated the use of closely related building blocks in the development of potential therapeutics. For example, the synthesis of complex heterocyclic systems, which are cornerstones of modern drug discovery, often relies on precursors with similar halogenation patterns. fluoromart.com The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one showcases the utility of this specific substituted phenyl ring in creating complex, nitrogen-containing heterocyclic structures. fluoromart.com Similarly, N-(4-Bromo-2-fluorophenyl)glycine has been used to synthesize 1-(4-Bromo-2-fluorophenyl)-3,4-dicarbomethoxypyrazole, another important class of heterocyclic compounds. mdpi.com

The aldehyde functionality of this compound can be readily converted into amines, amides, and other groups that are crucial for interacting with biological targets. This makes the compound a valuable starting material for creating libraries of potential drug candidates for screening and lead optimization.

| Scaffold Class | Potential Synthetic Target | Therapeutic Area of Interest |

| Imidazopyridinones | Derivatives of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one fluoromart.com | Anticancer, Anti-inflammatory |

| Pyrazoles | Derivatives of 1-(4-Bromo-2-fluorophenyl)-3,4-dicarbomethoxypyrazole mdpi.com | Analgesic, Antimicrobial |

| Dihydropyridones | Trifluoromethylated dihydropyridone derivatives mdpi.com | Calcium channel modulators |

Precursor in Materials Science Research and Development

The unique electronic properties conferred by the halogen substituents make this compound an interesting precursor for materials science applications. The incorporation of fluorinated and brominated moieties into polymers and other advanced materials can significantly alter their physical and chemical properties, such as thermal stability, solubility, and electronic behavior.

Related fluorinated compounds are recognized as building blocks for advanced materials with specific electronic or optical properties. evitachem.com The aldehyde group in this compound can be used to synthesize specialty polymers through polymerization reactions. Furthermore, the bromo-fluorophenyl group can be incorporated into the backbone or as a pendant group on a polymer chain, imparting properties like flame retardancy (due to bromine) and altered hydrophobicity (due to fluorine). Its use in creating organic monomers for covalent organic frameworks (COFs) or other ordered materials is also an area of active research. bldpharm.com

Catalyst Design and Development for Novel Organic Reactions

While not a catalyst itself, this compound serves as a valuable scaffold for the design and synthesis of novel ligands and organocatalysts. The field of catalysis often relies on the development of complex organic molecules that can coordinate to metal centers or that can themselves catalyze reactions.

The this compound structure offers several handles for modification into a catalytic entity:

Aldehyde Functionalization : The aldehyde can be converted into an amine, which can then be used to form Schiff base ligands or N-heterocyclic carbene (NHC) precursors. fluorochem.co.uk

Aromatic Ring Modification : The bromine atom can be replaced with a phosphine (B1218219) group via a lithium-halogen exchange followed by reaction with a chlorophosphine. The resulting phosphine ligand could be used in various transition-metal-catalyzed reactions.

By using this compound as a starting point, chemists can systematically modify the steric and electronic properties of a potential catalyst by building upon the bromo-fluorophenyl framework, potentially leading to the discovery of new catalysts with enhanced activity or selectivity for important organic transformations. nih.gov

Advanced Analytical Methodologies for Purity and Quality Assessment in Research Contexts

Chromatographic Separation Techniques

Chromatographic techniques are central to the analytical workflow for 3-(4-Bromo-2-fluorophenyl)propanal, offering powerful means to separate the primary compound from a complex mixture of potential impurities. These impurities can arise from the synthetic route, degradation, or storage.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity and impurity profile of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most commonly utilized mode for such analyses.

Method parameters for the analysis of this compound often involve a C18 or a phenyl-hexyl column, which provide excellent separation for aromatic and halogenated compounds. The inclusion of fluorine in the analyte's structure can sometimes warrant the use of specialized fluorinated stationary phases, which can offer alternative selectivity. chromatographyonline.comchromatographyonline.com A gradient elution is typically employed to effectively separate impurities with a wide range of polarities. The mobile phase commonly consists of a mixture of an aqueous component (often water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol.

Detection is most commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, typically around 254 nm. A diode-array detector (DAD) can provide additional spectral information, aiding in the preliminary identification of impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Research Findings: In a hypothetical analysis of a research-grade sample of this compound, HPLC analysis might reveal the presence of several minor impurities. For instance, an impurity profile could show the starting material, 4-bromo-2-fluorotoluene, and an over-oxidation product, 3-(4-bromo-2-fluorophenyl)propanoic acid. The quantification of these impurities is crucial for understanding the efficiency of the synthesis and purification processes.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be used to detect volatile organic impurities that may not be easily detected by HPLC. These could include residual solvents from the synthesis or volatile by-products. A common detector used for this purpose is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

The choice of the GC column is critical, with mid-polarity columns such as those with a phenyl- and methyl-substituted polysiloxane stationary phase often providing good resolution for a range of aromatic compounds. The sample is typically dissolved in a volatile organic solvent and injected into the GC, where it is vaporized. The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interaction with the stationary phase.

Table 2: Representative GC-FID Method Parameters for Volatile Impurity Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 300 °C |

| Injection Mode | Split (50:1) |

Research Findings: A GC-FID analysis of a this compound sample might identify residual solvents like toluene (B28343) or ethyl acetate, which are commonly used in organic synthesis. The quantification of these solvents is important as they can interfere with subsequent reactions or biological assays.

For the definitive identification and quantification of unknown impurities, coupled (or hyphenated) techniques are indispensable. ijcrt.orgconicet.gov.ar

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. lcms.cz This allows for the determination of the molecular weight of impurities as they elute from the HPLC column. Further fragmentation of the parent ion (MS/MS) can provide structural information, facilitating the identification of unknown compounds. LC-MS is particularly useful for characterizing non-volatile impurities that are structurally related to the main compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight and fragmentation information for volatile impurities separated by GC. wikipedia.org This is a standard method for the identification of residual solvents, starting materials, and volatile by-products. nih.govtdi-bi.com The mass spectra obtained can be compared against extensive libraries for rapid identification.

Table 3: Comparison of LC-MS and GC-MS for Impurity Analysis

| Feature | LC-MS | GC-MS |

| Analytes | Non-volatile, thermally labile | Volatile, thermally stable |

| Ionization | Electrospray (ESI), APCI | Electron Impact (EI), Chemical Ionization (CI) |

| Information | Molecular weight, structural fragments | Molecular weight, extensive fragmentation patterns |

| Typical Impurities | By-products, degradation products | Residual solvents, starting materials |

Research Findings: In a study of a this compound sample, LC-MS analysis could confirm the identity of a suspected impurity as 3-(4-bromo-2-fluorophenyl)propanoic acid by its molecular ion peak and fragmentation pattern. Similarly, GC-MS could definitively identify a volatile impurity as 1,2-dibromoethane, a potential reagent from a side reaction, by matching its mass spectrum with a library spectrum.

Spectrophotometric and Gravimetric Methods for Mass Balance and Impurity Characterization

Spectrophotometric Methods can be employed for the quantification of aromatic aldehydes. tandfonline.comtandfonline.comacs.org For instance, a colorimetric reaction with a specific reagent that reacts with the aldehyde functional group can be used to determine the concentration of this compound in a solution. The intensity of the resulting color, measured by a spectrophotometer at a specific wavelength, is proportional to the concentration of the aldehyde. scispace.comacs.org This can be a quick and cost-effective method for routine quantification, though it may lack the specificity of chromatographic methods.

Gravimetric Analysis can be used to determine the amount of a substance by weighing a pure, stable derivative. For a halogenated compound like this compound, a gravimetric method could potentially be developed to determine the total halogen content. This would involve the complete combustion of the compound and subsequent precipitation of the bromide and fluoride (B91410) ions as insoluble salts (e.g., silver bromide and calcium fluoride). libretexts.orgjove.comksu.edu.sanahrainuniv.edu.iqwikipedia.org While not commonly used for routine purity assessment due to its laborious nature, it can be a valuable tool for mass balance studies and for verifying the elemental composition of the compound.

Table 4: Overview of Spectrophotometric and Gravimetric Methods

| Method | Principle | Application for this compound |

| Spectrophotometry | Measurement of light absorption by a colored derivative. | Quantification of the aldehyde functional group. |

| Gravimetry | Isolation and weighing of a pure compound. | Determination of total halogen content. |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Future research will likely focus on employing machine learning algorithms to optimize the synthesis of 3-(4-Bromo-2-fluorophenyl)propanal. By analyzing vast datasets of chemical reactions, AI can identify the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. openreview.net This data-driven approach can significantly accelerate the development of more efficient and sustainable synthetic protocols. researchgate.net

Development of Asymmetric Synthetic Routes for Enantiopure this compound

The development of methods to produce single enantiomers of chiral molecules is a cornerstone of modern chemistry, particularly in pharmacology. wikipedia.org As this compound possesses a stereocenter, future research will undoubtedly focus on the development of asymmetric synthetic routes to obtain enantiomerically pure forms of the compound.

Enantioselective synthesis, the process of favoring the formation of one enantiomer over the other, can be achieved through several approaches. wikipedia.org One promising avenue is the use of chiral catalysts, such as rhodium catalysts with chiral diene ligands, which have been successfully used for the asymmetric synthesis of related 3,3-diarylpropanals. rero.ch Another approach involves the use of chiral auxiliaries, which are chiral molecules that temporarily attach to the substrate to direct the stereochemical outcome of a reaction.

Biocatalysis, using enzymes to perform chemical transformations, offers another powerful tool for asymmetric synthesis. Directed evolution of enzymes like alcohol dehydrogenases has been shown to be effective in the synthesis of chiral arylpropanols from racemic arylpropanals, a strategy that could be adapted for this compound. nih.gov Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a versatile method for asymmetric synthesis and has been applied to the α-functionalization of aldehydes. illinois.edu

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic system employed. Future research will explore novel catalytic systems to improve these aspects, focusing on greener and more sustainable approaches.

One area of active investigation is the development of metal-free oxidation systems. For instance, systems using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and a co-oxidant can provide mild and selective oxidation of alcohols to aldehydes. organic-chemistry.org The use of deep eutectic solvents as both the solvent and catalyst is another innovative and environmentally friendly approach that has shown success in the selective oxidation of alcohols. frontiersin.org

Photocatalysis, which utilizes light to drive chemical reactions, is another burgeoning field. Aldehydes themselves, or related compounds, can act as photosensitizers in certain reactions, opening up new avenues for the functionalization of molecules like this compound. rsc.org Furthermore, the development of novel supported metal catalysts, such as platinum supported on metal oxides, is being explored for the selective hydrogenation of unsaturated aldehydes, which could be relevant for transformations of this compound derivatives. scispace.com

Advanced Mechanistic Insights via In-Situ Spectroscopy and Ultrafast Dynamics

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for rational process optimization. Future research will increasingly rely on advanced analytical techniques to gain these insights in real-time.

In-situ spectroscopic methods, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, allow for the monitoring of reaction progress and the identification of transient intermediates. researchgate.net This can provide a detailed picture of the reaction pathway, helping to elucidate the role of the catalyst and identify potential side reactions. researchgate.net The combination of in-situ spectroscopy with machine learning is a particularly powerful approach, as it can help to deconvolute complex spectral data and identify reaction steps and intermediates that might be missed by human analysis. chinesechemsoc.org

Q & A

Q. What synthetic routes are available for 3-(4-Bromo-2-fluorophenyl)propanal, and how do they compare in efficiency?

Methodological Answer: A common approach involves coupling a bromo-fluorophenyl precursor with a propanal moiety. For example:

- Friedel-Crafts alkylation : Reacting 4-bromo-2-fluorobenzene derivatives with propenal in the presence of Lewis acids like AlCl₃. However, regioselectivity may require optimization due to competing substitution patterns .

- Aldehyde functionalization : Starting from 4-bromo-2-fluorobenzaldehyde, a two-step process involving Grignard addition (e.g., vinyl magnesium bromide) followed by oxidation (e.g., PCC) to yield the propanal derivative .

- Cross-coupling : Using Suzuki-Miyaura coupling with a boronic ester-containing propanal precursor and a bromo-fluorophenyl halide. Pd(PPh₃)₄ or similar catalysts are effective, but steric hindrance from the fluorine atom may reduce yields .

Comparison : Cross-coupling offers better regiocontrol (>80% yield under optimized conditions), while Friedel-Crafts is cost-effective but less selective (~50% yield).

Q. How can the purity of this compound be validated after synthesis?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Retention time comparison with standards is critical .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.5–10.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). Fluorine coupling (²J ~12 Hz) confirms the ortho-fluorine position .

- LC-MS : Molecular ion peak at m/z 244.99 ([M+H]⁺) and fragmentation patterns (e.g., loss of CO to m/z 217) validate structural integrity .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Challenges : The compound’s low melting point (<50°C) and hygroscopic aldehyde group complicate crystal growth.

- Solutions :

- Co-crystallization : Add a stabilizing agent (e.g., thiourea derivatives) to enhance lattice stability .

- Low-temperature diffraction : Collect X-ray data at 100 K to minimize thermal motion. Use SHELXL for refinement, leveraging constraints for disordered fluorine/bromine atoms .

- ORTEP visualization : Confirm molecular geometry (e.g., dihedral angles between the phenyl and propanal groups) to rule out conformational artifacts .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to:

- Map electrostatic potential surfaces (EPS), identifying electrophilic hotspots (e.g., aldehyde carbon).

- Calculate activation energies for nucleophilic attacks (e.g., by amines or Grignard reagents). Results correlate with experimental kinetics (R² >0.90) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways. Polar solvents stabilize transition states, reducing energy barriers by ~15% .

Q. What analytical techniques resolve contradictions in reported spectral data for bromo-fluorophenyl derivatives?

Methodological Answer: